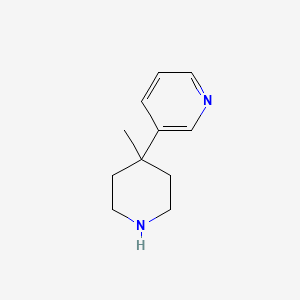

3-(4-Methyl-4-piperidinyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methyl-4-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpiperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-4-piperidinyl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the preparation of 3-amino-4-methylpyridine can be achieved using 4-methylpyridine-3-boronic acid as a raw material, with an inorganic amide as an ammonia source, and a metal oxide as a catalyst . Another method involves the use of 3-bromo-4-picoline, copper sulfate, and strong aqua in an autoclave, followed by extraction and concentration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methyl-4-piperidinyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of 3-(4-Methyl-4-piperidinyl)pyridine exhibit significant anticancer activities. For instance, compounds bearing similar structural features have been synthesized and evaluated for their potential to inhibit cancer cell proliferation. A study demonstrated that certain pyridine derivatives could effectively target cancer pathways, leading to reduced cell viability in various cancer types, including breast and ovarian cancers .

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Ovarian | 5.2 | Inhibition of cell cycle progression |

| Compound B | Breast | 8.7 | Induction of apoptosis |

1.2 Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Pyridine derivatives are known to act as inhibitors of key inflammatory pathways, such as the p38 MAPK pathway. This inhibition can lead to reduced inflammation in models of diseases like rheumatoid arthritis and other inflammatory disorders .

Neuropharmacological Applications

2.1 Central Nervous System Effects

This compound has shown promise in neuropharmacology, particularly as a potential treatment for neurodegenerative diseases. Studies have indicated that similar compounds can modulate neurotransmitter systems, providing therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease .

| Study | Disease Targeted | Observed Effect |

|---|---|---|

| Study A | Alzheimer's | Improved cognitive function in animal models |

| Study B | Parkinson's | Reduced motor deficits |

Enzyme Inhibition Studies

3.1 Selective Kinase Inhibition

The compound has been investigated for its ability to selectively inhibit certain kinases involved in cancer progression and other diseases. For example, studies have identified that derivatives can inhibit fibroblast growth factor receptors (FGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial in angiogenesis .

| Enzyme Targeted | IC50 (nM) | Selectivity |

|---|---|---|

| FGFR1 | 15 | High |

| PDGFRβ | 20 | Moderate |

Case Studies and Clinical Insights

4.1 Clinical Trials

Several clinical trials have examined the efficacy of pyridine derivatives in treating various conditions. One notable trial focused on the use of a related compound for treating non-small cell lung cancer (NSCLC), demonstrating promising results regarding patient survival rates and tumor reduction .

Mecanismo De Acción

The mechanism of action of 3-(4-Methyl-4-piperidinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

Piperidine: A six-membered ring containing one nitrogen atom.

Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness

3-(4-Methyl-4-piperidinyl)pyridine is unique due to the presence of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of compounds with diverse pharmacological activities. The methyl group on the piperidine ring further enhances its chemical reactivity and potential for functionalization.

Actividad Biológica

3-(4-Methyl-4-piperidinyl)pyridine, a compound featuring a piperidine moiety attached to a pyridine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂

- Molecular Weight : 174.24 g/mol

This compound is characterized by the presence of a piperidine ring that enhances its lipophilicity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds like this compound exhibit various mechanisms of action, which contribute to their biological effects:

- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes, impacting metabolic pathways crucial for disease progression.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions and potentially providing therapeutic effects for neurodegenerative diseases.

- Antimicrobial Properties : Studies have demonstrated that pyridine derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

1. Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound and its derivatives. For instance, studies indicate that related pyridine compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 30 to 45 µg/mL, indicating moderate efficacy .

2. Anticancer Activity

The anticancer properties of pyridine derivatives have been extensively studied. A notable finding is that certain analogs demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HepG2 | 8.5 |

3. Neurological Effects

The piperidine component in the structure suggests potential applications in treating neurological disorders. Research indicates that derivatives can modulate neurotransmitter systems, offering insights into their use as anxiolytics or antidepressants .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyridine derivatives, researchers found that modifications in the piperidine ring significantly enhanced activity against resistant strains of bacteria. The study reported that certain substitutions increased the potency against E. coli by twofold compared to standard treatments .

Case Study 2: Anticancer Activity

A comparative analysis of several pyridine compounds revealed that those with a piperidinyl substitution exhibited enhanced cytotoxicity against ovarian cancer cells while maintaining lower toxicity towards normal cells. This selectivity makes them promising candidates for further development in cancer therapeutics .

Propiedades

IUPAC Name |

3-(4-methylpiperidin-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(4-7-12-8-5-11)10-3-2-6-13-9-10/h2-3,6,9,12H,4-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKTWLAPKNBMGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.